3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide
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Overview
Description
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . By preventing the relaxation of positive supercoils, the compound disrupts the unwinding of the DNA helix, which is an essential step in DNA replication . This disruption prevents the bacteria from replicating their DNA and ultimately leads to cell death .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-distributed throughout the body .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for cell division . This leads to the death of the bacterial cells, effectively stopping the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorinated quinoline with a benzamide derivative using cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolines.
Scientific Research Applications
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-15-8-6-10-3-2-4-14(16(10)21-15)20-17(22)11-5-7-12(18)13(19)9-11/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJBDCARWZQAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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